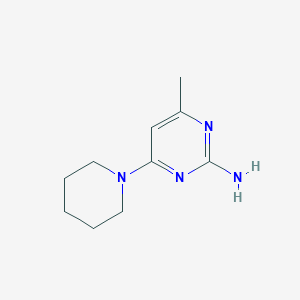

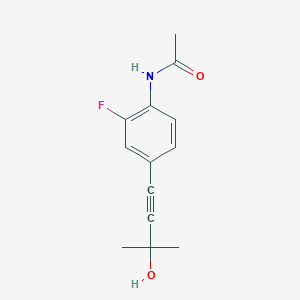

2-Amino-4-piperidino-6-methylpyrimidine

Vue d'ensemble

Description

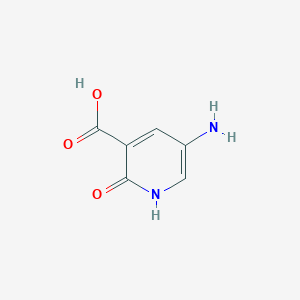

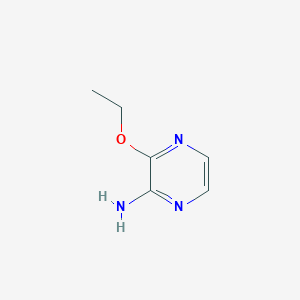

2-Amino-4-piperidino-6-methylpyrimidine (APMP) is an organic compound with a variety of applications in scientific research. It is a pyrimidine derivative, which is a type of heterocyclic aromatic compound with a six-membered ring structure consisting of four carbon atoms and two nitrogen atoms. APMP has a wide range of uses in biochemistry, pharmacology, and biotechnology, and has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Anti-inflammatory Applications

- Scientific Field : Pharmacology

- Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of pyrimidines involves numerous methods . The anti-inflammatory effects of pyrimidines are tested by observing their response against the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Pyrimidine-based Compounds

- Scientific Field : Organic Chemistry

- Summary of Application : Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

- Methods of Application : The synthesis of 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes involves a mixture between 2-amino-4,6-dichloropyrimidin-5-carbaldehyde and indoline in equimolar amounts (1 mmol) in ethanol or methanol (5.0 mL), to which NaOH (0.2 g, 5 mmol) is added .

- Results or Outcomes : The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Antitrypanosomal and Antiplasmodial Activities

- Scientific Field : Pharmacology

- Summary of Application : Novel 2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

- Methods of Application : The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Reaction Mechanism Study

- Scientific Field : Organic Chemistry

- Summary of Application : The reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile has been studied .

- Methods of Application : The study involves the deprotonation of 2-amino-4,6-dimethylpyrimidine, which can be deprotonated quite easily because the conjugated base is stabilized by resonance .

- Results or Outcomes : The study provides insights into the reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile .

Inhibitory Effects on Immune-Activated Nitric Oxide Production

- Scientific Field : Immunology

- Summary of Application : A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared and tested for their inhibitory effects on immune-activated nitric oxide production .

- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production . The most effective was 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC 50 of 2 µM .

Antifungal Activities

- Scientific Field : Pharmacology

- Summary of Application : Some novel pyrimidine derivatives were synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

- Methods of Application : The synthesis of these pyrimidine derivatives involved several steps .

- Results or Outcomes : The results indicated that most of the synthesized compounds possessed fungicidal activities .

Safety And Hazards

Propriétés

IUPAC Name |

4-methyl-6-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-9(13-10(11)12-8)14-5-3-2-4-6-14/h7H,2-6H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVDHBALCSTSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353688 | |

| Record name | 2-Amino-4-piperidino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-piperidino-6-methylpyrimidine | |

CAS RN |

91717-22-5 | |

| Record name | 2-Amino-4-piperidino-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)